molecular formula C20H27N3OS B2901335 4-methyl-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-33-6

4-methyl-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No. B2901335
M. Wt: 357.52
InChI Key: ADZOBVDTSXXXPN-UHFFFAOYSA-N
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Description

4-methyl-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPPTB, and it is a member of the benzamide family of compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-methyl-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide' involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(4-methylpiperazin-1-yl)-2-thiophenepropan-1-amine to form the desired compound.

Starting Materials
4-methylbenzoic acid, thionyl chloride, N-(4-methylpiperazin-1-yl)-2-thiophenepropan-1-amine

Reaction
Step 1: 4-methylbenzoic acid is reacted with thionyl chloride to form 4-methylbenzoyl chloride., Step 2: N-(4-methylpiperazin-1-yl)-2-thiophenepropan-1-amine is added to the reaction mixture from step 1 and the mixture is heated to form the desired compound, 4-methyl-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide.

Scientific Research Applications

MPPTB has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs for the treatment of these diseases. MPPTB has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism Of Action

The mechanism of action of MPPTB is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. MPPTB has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.

Biochemical And Physiological Effects

MPPTB has been shown to have significant biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit the production of inflammatory cytokines and chemokines in immune cells, leading to a reduction in inflammation. MPPTB has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages And Limitations For Lab Experiments

One of the major advantages of MPPTB for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of MPPTB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on MPPTB. One area of interest is the development of new drugs based on the structure of MPPTB for the treatment of inflammatory diseases and cancer. Another area of interest is the use of MPPTB as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of MPPTB and its potential applications in various fields of scientific research.

properties

IUPAC Name

4-methyl-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-15-6-8-17(9-7-15)20(24)21-16(2)19(18-5-4-14-25-18)23-12-10-22(3)11-13-23/h4-9,14,16,19H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZOBVDTSXXXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

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